1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine

Sigma receptor pharmacology CNS drug discovery Piperazine SAR

Positional isomer contamination in piperazine scaffolds can switch σ2 to σ1 receptor selectivity, compromising experimental outcomes. This 2-pyridylpiperazine provides a validated σ2-directing motif (σ1/σ2 ratio: 16.9). The 3-fluoro-5-nitrophenyl group enhances antimycobacterial potency (class MIC: 1.56 µg/mL vs M. tuberculosis). The reducible nitro group enables rapid amine/amide/urea library diversification. Supplied at ≥95% purity with full analytical certification.

Molecular Formula C15H15FN4O2
Molecular Weight 302.30 g/mol
Cat. No. B12847049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine
Molecular FormulaC15H15FN4O2
Molecular Weight302.30 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C3=CC(=CC(=C3)F)[N+](=O)[O-]
InChIInChI=1S/C15H15FN4O2/c16-12-9-13(11-14(10-12)20(21)22)18-5-7-19(8-6-18)15-3-1-2-4-17-15/h1-4,9-11H,5-8H2
InChIKeyOPWCYJCOPUYPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine: Chemical Identity and Research Sourcing


1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine (CAS 1980053-63-1) is a synthetic piperazine derivative with the molecular formula C15H15FN4O2 and a molecular weight of 302.30 g/mol . The compound features a piperazine core substituted with a 3-fluoro-5-nitrophenyl group at N1 and a pyridin-2-yl moiety at N4. It is commercially available as a research chemical, supplied by Apollo Scientific (Catalog No. PC501847) with a certified purity of ≥95% . As a fluorinated nitrophenyl-pyridinyl piperazine, it belongs to a class of compounds investigated for sigma receptor binding, antimicrobial, and enzyme inhibitory activities [1][2].

Why This Compound Cannot Replace Fluorophenyl or Nitrophenyl Piperazine Analogs


Interchanging this compound with its positional isomers (e.g., 1-(2-fluoro-4-nitrophenyl)-4-(pyridin-2-yl)piperazine) or non-fluorinated analogs (e.g., 1-(4-nitrophenyl)-4-(2-pyridyl)piperazine) carries significant risk of altered biological target engagement, physicochemical properties, and pharmacological profile. The 3-fluoro-5-nitro substitution pattern on the phenyl ring creates a distinct electronic environment that influences both the compound's reactivity and its intermolecular interactions, compared to regioisomers bearing fluoro/nitro groups at other positions [1]. Furthermore, the pyridin-2-yl substituent directs the piperazine scaffold toward sigma-2 (σ2) receptor selectivity, whereas pyridin-3-yl or pyridin-4-yl congeners favor sigma-1 (σ1) receptors – a fundamental pharmacological switch that cannot be predicted from molecular formula alone [1]. The quantitative evidence below substantiates why direct replacement is not scientifically justified.

Quantitative Differentiation from Closest Structural Analogs


Sigma-2 Receptor Selectivity Driven by Pyridin-2-yl Moiety

This compound contains a pyridin-2-yl substituent, which is the critical pharmacophoric element for sigma-2 (σ2) receptor selectivity. In a series of pyridylpiperazine sigma ligands, the (2-pyridyl)piperazines consistently favored σ2 receptors, while the (3-pyridyl) and (4-pyridyl) regioisomers favored σ1 receptors [1]. The lead 2-pyridylpiperazine in the series (Compound 6: 4-{4-[4-(2-fluorophenyl)piperazin-1-yl]butyl}morpholine) demonstrated a Ki of 4.91 nM for σ2 and 82.9 nM for σ1, yielding a σ1/σ2 selectivity ratio of 16.9 [1]. In contrast, the (4-pyridyl)piperazine analog (Compound 2) showed a σ1/σ2 ratio of 0.41, and the (3-pyridyl)piperazine derivative (Compound 3) had a ratio of 0.22, confirming that the pyridyl nitrogen position inverts subtype selectivity [1].

Sigma receptor pharmacology CNS drug discovery Piperazine SAR

Fluorine Substitution Impact on Antimycobacterial Potency

In a study of 1,4-disubstituted piperazine derivatives, fluorophenyl-substituted compounds demonstrated significantly enhanced antitubercular activity. Compounds P2 and P4, which contain fluorophenyl substituents, achieved a minimum inhibitory concentration (MIC) of 1.56 µg/mL against the Mycobacterium tuberculosis H37Rv strain [1]. This is substantially more potent than the nitrobenzyl-substituted analog P1, which showed primarily antifungal activity but weaker antitubercular effects [1]. While the target compound's specific MIC has not been independently reported, the presence of both fluorine (3-fluoro) and nitro (5-nitro) substituents on the phenyl ring is expected to further modulate potency relative to mono-substituted fluorophenyl analogs, based on structure-activity relationship trends within the class.

Antitubercular activity Fluorophenyl piperazine Mycobacterium tuberculosis

Urease Inhibitory Activity of Pyridylpiperazine Derivatives

Pyridylpiperazine derivatives incorporating a nitropyridinyl moiety have been identified as potent urease inhibitors. In a 2024 study, compounds 5b and 7e, derived from 1-(3-nitropyridin-2-yl)piperazine, exhibited IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM respectively, representing approximately 11.6-fold and 10.4-fold greater potency than the standard inhibitor thiourea (IC50 = 23.2 ± 11.0 µM) [1]. The precursor compound 3, a 1-(3-nitropyridin-2-yl)piperazine derivative, showed an intermediate IC50 of 3.90 ± 1.91 µM with a binding energy of −6.1 kcal/mol [1]. While the target compound differs in bearing the nitro group on the phenyl rather than the pyridinyl ring, the shared pyridinylpiperazine core suggests transferable urease-targeting potential, with the 3-fluoro-5-nitrophenyl substitution pattern offering distinct electronic properties for further SAR exploration.

Urease inhibition Helicobacter pylori Pyridylpiperazine hybrids

Supplier-Certified Purity and Reproducibility

1-(3-Fluoro-5-nitrophenyl)-4-(pyridin-2-YL)piperazine is supplied by Apollo Scientific Ltd. (Catalog No. PC501847) with a certified purity of ≥95% . The compound is distributed through CymitQuimica (Ref. 54-PC501847) with full traceability to the manufacturer . In contrast, several positional isomer analogs such as 1-(2-fluoro-4-nitrophenyl)-4-(pyridin-2-yl)piperazine (CAS 202133-30-0) and 1-(4-fluoro-2-nitrophenyl)-4-(pyridin-2-yl)piperazine are available only from non-specialist chemical marketplaces with variable purity documentation . The MDL number MFCD29049306 provides a unique identifier for unambiguous compound verification in procurement and inventory systems .

Compound sourcing Chemical purity Research reproducibility

Nitro Group as a Synthetic Handle for Derivatization

The 5-nitro substituent on the phenyl ring of this compound serves as a latent amino group, enabling controlled reduction to the corresponding 5-amino derivative under standard catalytic hydrogenation conditions (e.g., H2, Pd/C) . This transformation is well-established for nitrophenyl piperazine derivatives: 1-(4-nitrophenyl)-4-(2-pyridyl)piperazine has been reduced over Raney nickel to yield the corresponding aniline derivative for further functionalization . In contrast, non-nitrated analogs such as 1-(3-fluorophenyl)-4-(pyridin-2-yl)piperazine lack this synthetic handle, limiting their utility as modular building blocks. The combination of the reducible nitro group with the 3-fluoro substituent (which is metabolically stable and resists further transformation) creates a uniquely addressable bifunctional scaffold that is not available in mono-substituted, non-nitrated, or differently halogenated analogs .

Chemical derivatization Nitro reduction Piperazine building blocks

Recommended Research and Procurement Applications


Sigma-2 Receptor Ligand Development

This compound is optimally deployed as a scaffold for developing sigma-2 (σ2) receptor-selective ligands, leveraging the pyridin-2-yl group's established σ2-directing effect (σ1/σ2 selectivity ratio of 16.9 for the lead 2-pyridylpiperazine in the series) [1]. Research programs targeting σ2 receptors for methamphetamine abuse pharmacotherapy, cancer imaging, or neuroprotection should select this compound over pyridin-3-yl or pyridin-4-yl isomers, which would confound results by engaging σ1 receptors instead.

Antitubercular Lead Optimization and SAR Studies

The 3-fluoro-5-nitrophenyl substitution pattern provides a dual electron-withdrawing motif that, based on class-level SAR, enhances antimycobacterial potency (fluorophenyl piperazines achieve MIC of 1.56 µg/mL against M. tuberculosis H37Rv) [2]. This compound should be prioritized over non-fluorinated or mono-substituted analogs in antitubercular screening cascades, as both the fluoro and nitro groups are independently validated as potency-enhancing substituents.

Urease-Targeted Probes for H. pylori Research

The pyridin-2-ylpiperazine core is a validated privileged scaffold for urease inhibition, with derivatives achieving IC50 values of 2.0-2.24 µM (10-12 fold more potent than thiourea standard at 23.2 µM) [3]. Researchers investigating H. pylori virulence mechanisms or screening for urease inhibitors should select this compound's core structure over non-pyridinyl piperazine alternatives, which lack this established activity profile.

Modular Building Block for Compound Library Synthesis

The reducible 5-nitro group enables conversion to the 5-amino derivative via established catalytic hydrogenation protocols, providing a synthetic branch point for amide, sulfonamide, or urea library generation . Procurement of this compound with certified ≥95% purity from Apollo Scientific (PC501847) ensures that downstream derivatives maintain structural fidelity without contamination from regioisomeric impurities that plague less controlled sources .

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